N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
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Description
“N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” is a chemical compound that contains a pyrrole ring . Pyrrole is a nitrogen-containing heterocycle and is employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The protons of pyrrole-C3, C4 appeared as singlet at 5 δ ppm, and six methyl protons appeared as multiplets at 7.29–7.17 d ppm .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The transition-metal-free strategy was described for the preparation of pyrrolo [1,2- a] pyrazines with various enones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various techniques. For instance, the molecular formula of this compound is C12H13N3 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDMSRNGFHLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=NC=C1)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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